molecular formula C15H33NO9Si B566558 N-(3-triethoxysilylpropyl)gluconamide CAS No. 104275-58-3

N-(3-triethoxysilylpropyl)gluconamide

Cat. No.: B566558
CAS No.: 104275-58-3
M. Wt: 399.512
InChI Key: RGFDUEXNZLUZGH-YIYPIFLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-triethoxysilylpropyl)gluconamide is an organic compound with the molecular formula C15H33NO9Si. It is known for its multifunctional properties and is often used in organic synthesis and materials science. This compound is characterized by its ability to modify the surface of various materials, enhancing properties such as wettability, wear resistance, and adhesion .

Preparation Methods

N-(3-triethoxysilylpropyl)gluconamide can be synthesized through several methods. One common method involves the reaction of 3-triethylestranol with trichlorosilane under alkaline conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.

Chemical Reactions Analysis

N-(3-triethoxysilylpropyl)gluconamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with water or protic solvents, leading to hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N-(3-triethoxysilylpropyl)gluconamide is unique due to its multifunctional properties and ability to modify surfaces. Similar compounds include other organosilanes such as N-(3-triethoxysilylpropyl)diethanolamine and N-(3-triethoxysilylpropyl)urea . These compounds also possess the ability to modify surfaces but may differ in their specific functional groups and reactivity. This compound stands out due to its combination of hydroxyl and amide groups, which provide additional functionality and versatility in various applications.

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22)/t11-,12-,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFDUEXNZLUZGH-YIYPIFLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[Si](CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733907
Record name (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104275-58-3
Record name (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.